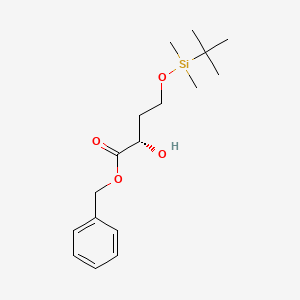
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is an organic compound that features a benzyl ester and a tert-butyldimethylsilyl (TBDMS) protected hydroxy group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxy group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The benzyl ester is then introduced through esterification reactions using benzyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of a deprotected hydroxy group or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves its ability to act as a protecting group for hydroxy functionalities. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxy site. This allows for selective reactions at other functional groups in the molecule. The benzyl ester can be hydrolyzed under acidic or basic conditions to release the free acid, which can then participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in having a TBDMS-protected hydroxy group but differs in the aldehyde functionality.
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Contains a TBDMS-protected hydroxy group and a benzaldehyde moiety.
Uniqueness
(S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to its combination of a benzyl ester and a TBDMS-protected hydroxy group, making it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.
Eigenschaften
Molekularformel |
C17H28O4Si |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
benzyl (2S)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)21-12-11-15(18)16(19)20-13-14-9-7-6-8-10-14/h6-10,15,18H,11-13H2,1-5H3/t15-/m0/s1 |
InChI-Schlüssel |
QAQQEKKSOHHHNA-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



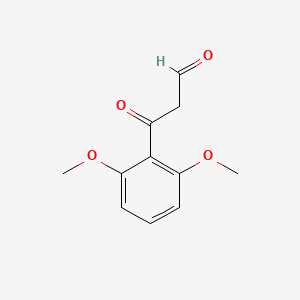
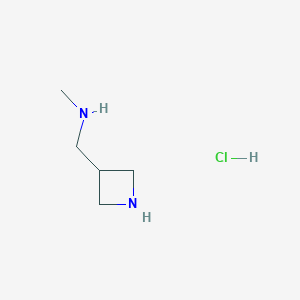



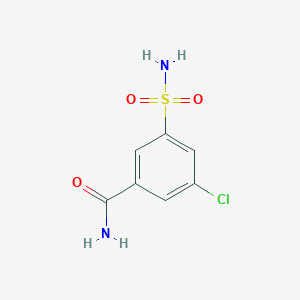


![6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13646864.png)
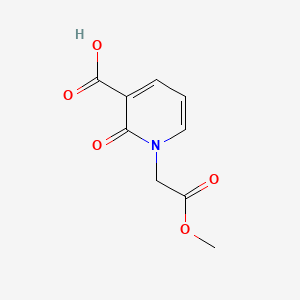
![2-Phenylbenzo[d]oxazole-6-carbonitrile](/img/structure/B13646879.png)

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)
